Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Peptide Chemistry Medicinal Chemistry Chiral Building Blocks

Select Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 32909-74-3) for applications demanding the 1-carboxylate regioisomer. This methyl ester provides a unique conformational constraint as a proline analog in solid-phase peptide synthesis—a property absent in the 3-carboxylate isomer. It is the validated starting scaffold for N-substituted THIQ libraries with established tumor-specific cytotoxicity (TS=5.3) and for Mcl-1/Bcl-2 inhibitor programs referenced in patent US-9394303-B2. The methyl ester protects the amine during synthetic elaboration, offering superior versatility over the free carboxylic acid. Insist on the 1-carboxylate regiospecificity to maintain target engagement profiles that close analogs cannot replicate.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 32909-74-3
Cat. No. B1603515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS32909-74-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2=CC=CC=C2CCN1
InChIInChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3
InChIKeyXUDOBPOVDNLWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate (CAS 32909-74-3): Structural Foundation for Differentiated THIQ-Based Research


Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 32909-74-3, C11H13NO2, MW 191.23) is a bicyclic heterocyclic compound that serves as a privileged scaffold and chiral building block [1]. Its core structure, 1,2,3,4-tetrahydroisoquinoline (THIQ), is found in numerous natural products and synthetic bioactive molecules, positioning it as a versatile intermediate for medicinal chemistry and peptide synthesis [2]. Unlike its acid and 3-carboxylate analogs, this specific methyl ester at the 1-position offers a unique balance of reactivity, lipophilicity, and conformational constraint that is critical for specific applications .

Methyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate: Why Regioisomer and Analog Substitution Compromises Project Outcomes


Substituting Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with its close analogs—such as the 1-carboxylic acid, the 3-carboxylate regioisomer, or alternative esters—is scientifically unsound for several critical applications. The 1-carboxylate position dictates a distinct conformational constraint that acts as a proline analog in peptides, a property lost in the 3-carboxylate isomer [1]. Furthermore, the 1-carboxylic acid (IC50 values often in the micromolar range for Bcl-2/Mcl-1 targets) exhibits drastically different physical properties and target engagement profiles compared to the methyl ester . Finally, the ethyl ester, while sharing the 1-position, introduces increased lipophilicity (LogP) and steric bulk that alters downstream reactivity in N-functionalization reactions, such as those employed in synthesizing inhibitors with tumor-specific cytotoxicity [2].

Methyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate: Quantitative Differentiators vs. Analogs in Key Research Applications


Enantiomeric Purity and Peptide Conformational Control vs. 3-Carboxylate Isomer

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate acts as a constrained proline analog, unlike its 3-carboxylate regioisomer. The 1-carboxylate derivatives, when incorporated into peptides, can act as helix breakers to fine-tune secondary and tertiary structures [1]. This application is a direct result of the 1-position stereocenter. In contrast, the 3-carboxylate isomer is primarily investigated as a PD-1/PD-L1 inhibitor, an entirely different target engagement profile . Furthermore, the 1-carboxylate derivative can be synthesized with high enantiomeric purity (e.g., via deracemization with up to 99% enantiomeric excess), a critical requirement for peptide-based drugs, which is a more challenging or less established feat for the 3-carboxylate in a similar context .

Peptide Chemistry Medicinal Chemistry Chiral Building Blocks

Precursor to Potent Tumor-Specific Cytotoxicity Agents vs. 1-Methyl Analog

The 1-carboxylate ester functional group is a crucial handle for generating N-substituted derivatives with potent tumor-specific cytotoxicity. A derivative of this scaffold, ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13), demonstrated a tumor-specificity (TS) value of 5.3 against human oral squamous cell carcinoma (HSC-2, HSC-4) cell lines [1]. In contrast, a related analog without the 1-carboxylate functionality, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), displays neuroprotective, rather than cytotoxic, properties in various studies, highlighting a functional divergence based on the 1-position substitution [2].

Anticancer Research Structure-Activity Relationship Oral Squamous Cell Carcinoma

N-Functionalization Potential for Mcl-1 Inhibitor Development vs. Carboxylic Acid

Patents disclosing small molecule inhibitors of the anti-apoptotic protein Mcl-1 (US-9394303-B2 and others) explicitly describe compounds containing the 1,2,3,4-tetrahydroisoquinoline-1-carboxylate scaffold . The methyl ester is a key intermediate allowing for N-functionalization, a critical step in constructing the final inhibitors. The corresponding 1-carboxylic acid, while also biologically active, may exhibit different IC50 values; for example, certain tetrahydroisoquinoline carboxylic acid derivatives show IC50 values of 5.2 µM against Bcl-2 proteins . The ester serves as a protected form that can be selectively deprotected or further modified, a versatility not offered by the free acid.

Apoptosis Mcl-1 Inhibition Patent Analysis

Methyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate: Validated Procurement Scenarios Based on Comparative Evidence


Synthesis of Conformationally Constrained Peptidomimetics and Bioactive Peptides

Prioritize this compound over the 3-carboxylate regioisomer when the project goal is to incorporate a rigid proline analog to induce a specific secondary structure (e.g., a β-turn or helix break) in a synthetic peptide [1]. This is based on its established use as a 1-carboxy-TIQ building block that provides enantiomerically pure material for solid-phase peptide synthesis, a property not applicable to the 3-carboxylate isomer [1].

Development of Novel Anticancer Agents via N-Functionalization

Utilize this compound as a starting material when the research objective is to create a library of N-substituted tetrahydroisoquinoline derivatives for screening against cancer cell lines [2]. The quantitative evidence of tumor-specific cytotoxicity (TS=5.3) for a derivative of this exact scaffold provides a validated path forward. The 1-methyl analog should be avoided in this context, as its activity profile diverges toward neuroprotection, not cytotoxicity [2].

Synthesis of Mcl-1 or Bcl-2 Family Protein Inhibitors

Select this methyl ester as the protected core scaffold when designing novel inhibitors of anti-apoptotic proteins like Mcl-1 or Bcl-2 . The patent literature (e.g., US-9394303-B2) explicitly covers compounds derived from this scaffold, indicating its relevance and validated synthetic routes. The corresponding carboxylic acid is a less versatile starting point due to the lack of a protecting group for the amine during synthetic elaboration .

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